molecular formula C12H16ClNO B11819517 2-(2-Chlorophenyl)-5,5-dimethylmorpholine

2-(2-Chlorophenyl)-5,5-dimethylmorpholine

Cat. No.: B11819517
M. Wt: 225.71 g/mol
InChI Key: DFWMZTVATFWCIA-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5,5-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the morpholine ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5,5-dimethylmorpholine typically involves the reaction of 2-chlorophenylamine with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5,5-dimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chlorophenyl)-5,5-dimethylmorpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-iodooctane
  • 2-Chlorophenylacetic acid
  • 2-Phenyl-2H-indazole derivatives

Uniqueness

2-(2-Chlorophenyl)-5,5-dimethylmorpholine stands out due to its unique structural features, such as the presence of both a chlorophenyl group and a dimethyl-substituted morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

2-(2-chlorophenyl)-5,5-dimethylmorpholine

InChI

InChI=1S/C12H16ClNO/c1-12(2)8-15-11(7-14-12)9-5-3-4-6-10(9)13/h3-6,11,14H,7-8H2,1-2H3

InChI Key

DFWMZTVATFWCIA-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(CN1)C2=CC=CC=C2Cl)C

Origin of Product

United States

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